Arg-Thr-His
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
193607-39-5 |
|---|---|
Molecular Formula |
C16H28N8O5 |
Molecular Weight |
412.44 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C16H28N8O5/c1-8(25)12(24-13(26)10(17)3-2-4-21-16(18)19)14(27)23-11(15(28)29)5-9-6-20-7-22-9/h6-8,10-12,25H,2-5,17H2,1H3,(H,20,22)(H,23,27)(H,24,26)(H,28,29)(H4,18,19,21)/t8-,10+,11+,12+/m1/s1 |
InChI Key |
KSHJMDSNSKDJPU-QTKMDUPCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Arg Thr His
Optimized Solid-Phase Peptide Synthesis (SPPS) Strategies for Arg-Thr-His
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering advantages such as the use of excess reagents and simplified purification. iris-biotech.de The synthesis of this compound via SPPS requires careful selection of protecting groups and coupling reagents to navigate the specific challenges posed by each amino acid.
Fmoc/tBu and Boc Strategies for Tripeptide Assembly
The two predominant strategies in SPPS are the fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) and the tert-butyloxycarbonyl/benzyl (B1604629) (Boc/Bzl) approaches. iris-biotech.de
The Fmoc/tBu strategy is widely favored due to its use of a base-labile Nα-Fmoc group, which is removed with a piperidine (B6355638) solution, and acid-labile side-chain protecting groups (like tBu for Threonine) that are cleaved in the final step with trifluoroacetic acid (TFA). iris-biotech.denih.goviris-biotech.de For the this compound sequence, standard protecting groups would include Fmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH, and Fmoc-His(Trt)-OH. nih.govthermofisher.com The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on arginine is preferred over older protecting groups like Pmc because it is more readily cleaved by TFA. peptide.comresearchgate.net The tert-butyl (tBu) ether protecting the threonine side-chain hydroxyl group and the trityl (Trt) group on the histidine imidazole (B134444) nitrogen are standard choices compatible with the Fmoc/tBu chemistry. iris-biotech.depeptide.com
The Boc strategy , while older, remains relevant for specific applications. iris-biotech.denih.gov This method employs an acid-labile Nα-Boc group for temporary protection and strong acids like hydrogen fluoride (B91410) (HF) for final cleavage and side-chain deprotection. iris-biotech.de Typical side-chain protection for this compound in a Boc synthesis would involve Boc-Arg(Tos)-OH, Boc-Thr(Bzl)-OH, and Boc-His(Bom)-OH. peptide.com The tosyl (Tos) group on arginine and the benzyl (Bzl) ether on threonine are classic choices. peptide.com For histidine, the benzyloxymethyl (Bom) group is particularly effective at suppressing racemization. peptide.com
| Strategy | Nα-Protection | Arg Side-Chain | Thr Side-Chain | His Side-Chain | Final Cleavage |
| Fmoc/tBu | Fmoc (Base-labile) | Pbf (Acid-labile) | tBu (Acid-labile) | Trt (Acid-labile) | TFA |
| Boc/Bzl | Boc (Acid-labile) | Tos (HF-labile) | Bzl (HF-labile) | Bom (HF-labile) | HF |
Mitigation of Side Reactions and Racemization During this compound Synthesis
The synthesis of this compound is susceptible to several side reactions. The guanidinium (B1211019) group of arginine, the hydroxyl of threonine, and the imidazole ring of histidine can all participate in undesired chemical transformations.
Arginine-related side reactions: During final cleavage with TFA, the protecting groups on arginine (like Pbf or Pmc) can generate reactive carbocations or sulfonylating agents. researchgate.netrsc.orgresearchgate.net These can modify sensitive residues; for instance, sulfonation of the threonine hydroxyl group can occur. sigmaaldrich.com The use of scavengers, such as triisopropylsilane (B1312306) (TIS) and water, in the cleavage cocktail is crucial to trap these reactive species. researchgate.net
Histidine-related side reactions: Histidine is notoriously prone to racemization during the activation step of coupling. nih.govpeptide.compeptide.com The imidazole nitrogen can catalyze the formation of an oxazolone (B7731731) intermediate, which readily epimerizes. nih.govbachem.com Protecting the imidazole nitrogen, for example with the Trt group in Fmoc chemistry or the Bom group in Boc chemistry, is the most effective way to minimize racemization. nih.govpeptide.com Using coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can also suppress this side reaction. peptide.com
Threonine-related side reactions: The hydroxyl group of threonine requires protection (e.g., with a tBu ether) to prevent side reactions like O-acylation during coupling. sigmaaldrich.com Inadequate protection or premature deprotection can lead to the formation of byproducts.
General side reactions: Aspartimide formation is a major issue in SPPS, particularly in sequences containing Asp-Thr, which can lead to a mixture of byproducts. nih.gov While not directly involving this compound, it is a critical consideration in the synthesis of longer peptides containing this motif. Another common issue is the formation of diketopiperazines, especially at the dipeptide stage, which can be mitigated by using dipeptide building blocks. iris-biotech.de
Green Chemistry Approaches in this compound Synthesis
Traditional peptide synthesis relies heavily on hazardous solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.orgijnc.ir Green chemistry initiatives aim to replace these with more environmentally benign alternatives. ijnc.iracs.org
Recent research has explored the use of greener solvents for SPPS. rsc.org For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL) have been investigated as substitutes for DCM and DMF. rsc.org Furthermore, aqueous-based SPPS protocols are being developed, which significantly reduce organic solvent waste. nih.gov One study demonstrated the successful aqueous microwave-assisted synthesis of a histidine-containing peptide with reduced racemization. nih.gov
A significant advance towards greener synthesis is the "minimal-protection" strategy. scribd.com This approach involves using amino acids with unprotected side chains where possible. For this compound, this could mean using Fmoc-Arg(HCl)-OH and Fmoc-His-OH directly in coupling reactions, eliminating the need for side-chain protecting groups and their subsequent removal with large volumes of TFA. rsc.orgresearchgate.netscribd.com This strategy not only reduces chemical waste but also improves the atom economy of the synthesis. rsc.org The combination of Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) has been shown to be effective for coupling side-chain free arginine and histidine in green solvents. rsc.org
Solution-Phase Synthesis Approaches for this compound and its Analogues
While SPPS dominates peptide synthesis, solution-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) remains a valuable method, particularly for large-scale production and the synthesis of short peptides or peptide fragments. iris-biotech.debibliomed.orgrsc.org
In a typical solution-phase synthesis of this compound, the peptide would be built sequentially or by coupling smaller fragments. For example, a dipeptide like Boc-Thr(Bzl)-His(Bom)-OMe could be synthesized and purified, followed by deprotection of the Boc group and coupling with Boc-Arg(Tos)-OH. This stepwise approach allows for purification of intermediates at each stage, potentially leading to a very pure final product. The choice of protecting groups is critical to ensure orthogonality, allowing for selective deprotection at each step. peptide.com For instance, benzyloxycarbonyl (Z) groups, often used in solution-phase synthesis, are removable by catalytic hydrogenolysis. ekb.eg
The hybrid approach, combining solid-phase and solution-phase methods, is also powerful. rsc.org Peptide fragments can be synthesized on a solid support, cleaved while still protected, and then condensed in solution to form the final peptide. rsc.org
Chemo-Enzymatic Synthesis and Biocatalytic Modifications of this compound
Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. rsc.orggoogle.compatsnap.com This approach is particularly advantageous for peptide ligation, where enzymes like ligases can join peptide fragments with high efficiency and without racemization. google.comwipo.int For a sequence like this compound, one could envision synthesizing a fragment like Arg-Thr-ester and enzymatically ligating it to a histidine nucleophile. google.com
Biocatalysis can also be used for specific modifications. Peptides containing histidine have been shown to act as catalysts themselves, for example, in mimicking the hydrolytic activity of esterases. acs.orgnih.govnih.gov This catalytic activity arises from the imidazole side chain of histidine. nih.gov Enzymes like cytochrome P450s have been explored for their ability to catalyze complex reactions like peptide cyclization, including in tripeptides containing histidine. d-nb.info Furthermore, novel chemo-enzymatic methods have been developed for creating arginine-based surfactants, demonstrating the potential for biocatalysis to modify the Arg residue. nih.gov
Design and Synthesis of this compound Analogues and Mimetics
The design and synthesis of analogues and peptidomimetics of this compound are driven by the need to improve properties such as stability, receptor affinity, and selectivity. nih.govdiva-portal.org This involves replacing one or more amino acids with non-natural amino acids or incorporating scaffolds that mimic peptide secondary structures. diva-portal.orgnih.gov
Analogues are created by substituting amino acids with other natural or non-natural residues. For example, arginine could be replaced with other basic amino acids like ornithine or novel arginine analogues with modified side chains to probe the structural requirements for biological activity. researchgate.netresearchgate.net Similarly, threonine could be substituted with serine, and histidine with other constrained histidine analogues to control the side-chain conformation. mdpi.com The synthesis of these analogues typically follows standard SPPS or solution-phase methods. researchgate.netresearchgate.net
Peptidomimetics involve more significant structural changes, aiming to replicate the essential pharmacophore of the peptide in a non-peptide scaffold. nih.govtno.nl This can involve replacing the peptide backbone or constraining the peptide into a specific conformation, for example, by incorporating turn mimetics. diva-portal.org For a tripeptide like this compound, a mimetic might position the key functional groups (guanidinium, hydroxyl, imidazole) on a non-peptidic backbone to enhance metabolic stability. The design often involves computational modeling to ensure the correct spatial arrangement of the pharmacophoric groups. mdpi.com
Structure-Guided Design of Conformationally Constrained Analogues
The biological activity of peptides is intrinsically linked to their three-dimensional conformation. However, short peptides like this compound are often highly flexible in solution, which can be a hurdle for potent and specific interactions with biological targets. To overcome this, researchers are turning to structure-guided design to create conformationally constrained analogues. This approach aims to lock the peptide into a specific, biologically active conformation, thereby enhancing its potency and stability.
One common strategy is the introduction of cyclic constraints. By creating macrocycles, the rotational freedom of the peptide backbone is significantly reduced. acs.org For instance, macrocyclic analogues of tripeptides have been synthesized to mimic β-strand conformations, a fundamental structural motif in protein interactions. acs.org These constrained structures are achieved by introducing non-peptidic linkers or by forming covalent bonds between side chains. The resulting macrocycles often exhibit a well-defined structure in solution, as confirmed by techniques like 2D NMR spectroscopy. acs.org
Another approach involves the incorporation of sterically demanding or conformationally restricting amino acid analogues. For example, α,α-disubstituted amino acids can be used to induce specific turns or helical structures within a peptide sequence. rsc.org The design of these analogues is often guided by computational modeling to predict the most stable and desired conformations. The synthesis of such constrained analogues can be complex, often requiring multi-step solution-phase or solid-phase peptide synthesis (SPPS) protocols. rsc.orgresearchgate.netacs.org
Table 1: Examples of Conformationally Constraining Strategies for Peptides
| Strategy | Description | Potential Impact on this compound |
| Macrocyclization | Formation of a cyclic peptide by linking the N- and C-termini or through side-chain-to-side-chain or side-chain-to-backbone cyclization. acs.org | Restricts global conformation, potentially pre-organizing the peptide for receptor binding. |
| Incorporation of α,α-Dialkyl Glycines | Replacement of a standard amino acid with one having two alkyl substituents on the α-carbon. mdpi.com | Induces specific turn conformations and increases resistance to enzymatic degradation. |
| Use of Bicyclic Amino Acids | Introduction of rigid, bicyclic structures into the peptide backbone. acs.org | Severely limits conformational freedom, leading to highly defined structures. |
| Peptoid Incorporation | Use of N-substituted glycine (B1666218) residues, which alters the peptide backbone and can introduce conformational bias. rsc.org | Modifies backbone flexibility and hydrogen bonding patterns. |
Site-Specific Derivatization for Functional Probes and Labels
To study the interactions and cellular fate of this compound, it is often necessary to attach functional probes or labels. Site-specific derivatization allows for the precise modification of the peptide at a defined position, ensuring that the biological activity is minimally affected while enabling detection or visualization.
The choice of derivatization strategy depends on the functional groups present in the this compound sequence. The guanidinium group of Arginine, the hydroxyl group of Threonine, and the imidazole ring of Histidine, along with the N-terminal amine and C-terminal carboxyl groups, all offer potential sites for modification. rsc.orgnih.gov
For instance, fluorescent dyes can be attached to the N-terminus or a lysine (B10760008) residue (if incorporated into an analogue) to create a fluorescent probe for use in cellular imaging or binding assays. researchgate.net Biotinylation, the attachment of a biotin (B1667282) molecule, is another common strategy that allows for the high-affinity capture of the peptide onto streptavidin-coated surfaces, which is useful for affinity purification and microarray-based studies. researchgate.net
The development of bioorthogonal "click" chemistry reactions has revolutionized the labeling of biomolecules. These reactions are highly specific and can be performed under mild, biological conditions. acs.org For example, an azide (B81097) or alkyne group can be incorporated into the this compound sequence during synthesis, which can then be selectively reacted with a corresponding alkyne or azide-functionalized probe.
Table 2: Common Functional Probes and Their Applications in Peptide Studies
| Probe/Label | Derivatization Target | Application |
| Fluorescent Dyes (e.g., Fluorescein, Rhodamine) | N-terminus, Lysine side chain | Cellular imaging, fluorescence polarization assays, FRET studies. nih.gov |
| Biotin | N-terminus, Lysine side chain | Affinity purification, immobilization on surfaces, immunoassays. researchgate.net |
| Photoaffinity Labels (e.g., Diazirines) | Incorporated as a non-canonical amino acid | Covalently cross-linking the peptide to its binding partner upon photoactivation. nih.gov |
| Radioisotopes (e.g., 125I, 3H) | Tyrosine side chain (if present), N-terminus | Radioligand binding assays, metabolic studies. mdpi.com |
| Click Chemistry Handles (e.g., Azide, Alkyne) | Incorporated as a non-canonical amino acid | Bioorthogonal labeling with a wide range of probes. acs.org |
Incorporation of Non-Canonical Amino Acids
The introduction of non-canonical amino acids (ncAAs) into the this compound sequence offers a powerful tool for modulating its properties and introducing novel functionalities. frontiersin.orgmdpi.com ncAAs are amino acids that are not among the 20 proteinogenic amino acids. Their incorporation can be achieved through chemical synthesis or, in some cases, through the manipulation of cellular protein synthesis machinery. frontiersin.orgnih.govnih.gov
The inclusion of ncAAs can serve several purposes. It can be used to introduce new chemical groups for specific labeling or cross-linking. acs.org For example, an amino acid with a ketone or aldehyde group can be incorporated for oxime ligation, a type of bioorthogonal reaction. Amino acids with photo-reactive groups, such as benzophenones or diazirines, can be used to create photoaffinity probes that covalently bind to interacting partners upon UV irradiation. nih.gov
Furthermore, ncAAs can be used to enhance the proteolytic stability of the peptide. mdpi.comnih.gov The natural peptide bonds are susceptible to cleavage by proteases. By introducing ncAAs with modified backbones, such as N-methylated amino acids or β-amino acids, the peptide becomes more resistant to enzymatic degradation, which is a crucial aspect for potential therapeutic applications. nih.gov The incorporation of D-amino acids instead of the natural L-amino acids can also significantly increase proteolytic stability. mdpi.com
The use of computational methods is becoming increasingly important in predicting the impact of ncAA incorporation on the structure and function of peptides. plos.org These tools can help in the rational design of this compound analogues with desired properties.
Table 3: Examples of Non-Canonical Amino Acids and Their Potential Effects on this compound
| Non-Canonical Amino Acid Type | Example | Potential Effect |
| Side Chain Modified | p-Azido-L-phenylalanine | Introduction of a bioorthogonal handle for "click" chemistry. nih.gov |
| Backbone Modified | N-methyl-Arginine | Increased proteolytic stability and altered backbone conformation. frontiersin.org |
| Stereochemical Variant | D-Histidine | Increased resistance to proteases. mdpi.com |
| Homologue | Homothreonine | Altered side chain length and potential changes in binding interactions. |
| Fluorinated Amino Acid | 4-Fluoro-L-histidine | Can be used as an NMR probe to study protein-peptide interactions. |
Sophisticated Structural and Conformational Analysis of Arg Thr His
Spectroscopic Characterization of Arg-Thr-His Conformation and Dynamics
Spectroscopic methods are indispensable for probing the structure of peptides in solution, providing insights into both static structures and dynamic behaviors.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. acs.org For a tripeptide like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain a comprehensive structural picture.
Detailed analysis begins with the assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances. acs.org 1D ¹H NMR spectra provide initial information, with distinct chemical shift regions corresponding to different types of protons: amide HN (~7–9 ppm), aromatic (~6.5–8.5 ppm for Histidine), α-protons (Hα, ~4–5 ppm), and aliphatic side-chain protons (~1–4 ppm). chemrxiv.org
To resolve spectral overlap and establish connectivity, 2D NMR experiments are essential. Key experiments include:
TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system. For instance, a cross-peak from an amide proton of Threonine would show correlations to its Hα, Hβ, and γ-methyl protons. chemrxiv.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space (typically <5 Å), regardless of whether they are on the same residue. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing the crucial distance restraints needed for 3D structure calculation.
HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C or ¹H-¹⁵N HSQC spectrum correlates directly bonded protons and heteroatoms, aiding in the definitive assignment of backbone and side-chain atoms. mdpi.com
The collection of chemical shifts, coupling constants (e.g., ³J(HN,Hα) which relates to the backbone dihedral angle φ), and NOE-derived distance restraints allows for the calculation of a family of solution structures, representing the conformational ensemble of this compound.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound Residues
| Amino Acid | Proton | Predicted Chemical Shift (ppm) |
| Arginine (Arg) | Amide (HN) | 8.0 - 8.5 |
| Alpha (Hα) | 4.2 - 4.6 | |
| Beta (Hβ) | 1.8 - 2.0 | |
| Gamma (Hγ) | 1.6 - 1.8 | |
| Delta (Hδ) | 3.1 - 3.3 | |
| Threonine (Thr) | Amide (HN) | 8.1 - 8.6 |
| Alpha (Hα) | 4.3 - 4.7 | |
| Beta (Hβ) | 4.2 - 4.4 | |
| Gamma (Hγ-CH₃) | 1.1 - 1.3 | |
| Histidine (His) | Amide (HN) | 8.2 - 8.7 |
| Alpha (Hα) | 4.5 - 4.9 | |
| Beta (Hβ) | 3.0 - 3.3 | |
| Imidazole (B134444) (C2-H) | 8.0 - 9.0 | |
| Imidazole (C4-H) | 7.0 - 7.5 |
Note: These are generalized ranges based on typical peptide values; actual shifts are highly dependent on the local chemical environment, pH, and temperature. chemrxiv.org
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. This makes it an excellent tool for rapidly assessing the secondary structure content of peptides. researchgate.net
The CD spectrum of a peptide is typically dominated by the contributions from its amide bonds. Characteristic spectral features indicate the presence of common secondary structures:
α-helix: Negative bands near 222 nm and 208 nm, and a positive band near 193 nm.
β-sheet: A single negative band around 218 nm and a positive band near 195 nm.
Random Coil: A strong negative band near 200 nm. nih.gov
For a short peptide like this compound, a well-defined, stable secondary structure like a long helix or sheet is unlikely. The CD spectrum would more likely indicate a mixture of turn-like structures and random coil, reflecting its conformational flexibility in solution. jst.go.jp Some studies on derivatized cyclic peptides have found that a distinct positive peak around 230 nm can be an indicator of a preferred secondary structure that contributes to strong binding affinity. jst.go.jp Analysis of the this compound spectrum would involve deconvolution using reference spectra to estimate the percentage of different structural motifs.
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. spectroscopyonline.com They provide a "molecular fingerprint" and are highly sensitive to changes in local structure and hydrogen bonding. labmanager.com
In peptide analysis, the most informative spectral regions are the Amide bands:
Amide I (1600-1700 cm⁻¹): Arises mainly from C=O stretching vibrations of the peptide backbone. Its frequency is highly sensitive to secondary structure; α-helices typically appear around 1650-1658 cm⁻¹, while β-sheets are found at 1620-1640 cm⁻¹.
Amide II (1510-1580 cm⁻¹): A combination of N-H in-plane bending and C-N stretching. It is prominent in FTIR but often weak in Raman spectra. spectroscopyonline.com
While the backbone amides are key, the side chains of Arg, Thr, and His also contribute to the spectrum. nih.gov Arginine's guanidinium (B1211019) group, for instance, has strong vibrations that can appear in the Amide I region, potentially complicating secondary structure analysis if not properly accounted for. nih.gov A comparative analysis of FTIR and Raman spectra provides complementary information, as different vibrational modes can be active in each technique, aiding in a more complete structural assignment. researchgate.net These methods are particularly powerful for studying peptide interactions, as the binding to a larger molecule would likely induce shifts in the vibrational frequencies of the involved residues.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Advanced Crystallographic and Cryo-Electron Microscopy Studies of this compound and its Biomacromolecular Complexes
While obtaining a crystal of a small, flexible tripeptide like this compound alone is challenging, its structure can be determined when it is part of a larger, well-ordered complex. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the definitive methods for obtaining high-resolution 3D structures of biomolecules and their complexes. ill.eunih.gov
X-ray crystallography has provided atomic-level detail of Thr-Arg motifs within protein binding pockets. In a notable study, the crystal structure of the recombinant β-factor XIIa protease was solved, revealing that the active site's S2 and S1 pockets were occupied by Threonine and Arginine residues, respectively, from an adjacent protease molecule in the crystal lattice. iucr.orgnih.gov This structure demonstrates how a Thr-Arg sequence, mimicking the natural substrate cleavage site, can be specifically recognized, providing a precise atomic blueprint of the hydrogen bonding and electrostatic interactions that stabilize the complex. nih.gov
Cryo-electron microscopy (cryo-EM) is ideal for studying large, and often flexible, biomolecular assemblies in a near-native state without the need for crystallization. americanpeptidesociety.org While not used on the isolated tripeptide, cryo-EM has successfully mapped the interactions of Arg, Thr, and His residues within large complexes. For example, a high-resolution cryo-EM structure of a human parechovirus in complex with a neutralizing antibody identified a conformational epitope involving key interactions with VP1 Thr-141 and Arg-184, and VP3 His-206. asm.org Similarly, the structure of the SPARTA complex revealed extensive hydrogen bonding networks involving Arg, Thr, and His residues that are critical for binding to its target ssDNA. nih.gov These studies showcase how this compound or its constituent residues contribute to the architecture and function of complex biological machinery.
Computational Approaches to this compound Conformational Space and Stability
Computational methods are vital for exploring the full conformational landscape of flexible peptides and for understanding the dynamics that are often averaged out in experimental techniques.
One of the fundamental tools is the Ramachandran plot, which visualizes the sterically allowed combinations of backbone dihedral angles phi (φ) and psi (ψ). silae.it Analysis of the Thr-His-Arg tripeptide using Ramachandran plots predicts that its residues can adopt conformations corresponding to α-helices (φ ≈ -57°, ψ ≈ -47°) and β-sheets (φ ≈ -80°, ψ ≈ +150°). silae.itresearchgate.net
Table 2: Predicted Favorable Dihedral Angles for Thr-His-Arg from Ramachandran Plot Analysis
| Conformation | Phi (φ) Angle | Psi (ψ) Angle | Region |
| α-Helix | ~ -57° | ~ -47° | Most Favorable |
| β-Sheet | ~ -80° | ~ +150° | Most Favorable |
| γ-Turn | ~ -80° | ~ +80° | Less Favorable |
Source: Data adapted from conformational analysis of tripeptide analogues. silae.it
Molecular dynamics (MD) simulations provide a computational "microscope" to view the time-resolved motion of every atom in a system. nih.gov An MD simulation of this compound, typically solvated in a water box, would reveal its dynamic behavior over nanoseconds to microseconds.
The simulation protocol involves:
Defining an initial 3D structure of the peptide.
Placing it in a simulated aqueous environment (e.g., TIP3P water model) and neutralizing the system charge with counter-ions. biorxiv.org
Applying a force field (e.g., OPLS, CHARMM) that describes the potential energy of the system based on atomic positions.
Solving Newton's equations of motion iteratively to track the trajectory of each atom over time at a constant temperature and pressure. biorxiv.org
Analysis of the resulting trajectory provides a wealth of information. Key parameters include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the peptide's backbone atoms from a reference structure over time. A stable RMSD indicates that the peptide has reached an equilibrium conformation. biorxiv.org
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of each individual residue around its average position, highlighting flexible regions of the peptide. nih.gov
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds, revealing stable intramolecular interactions.
Solvent Accessible Surface Area (SASA): Measures the exposure of the peptide to the solvent, indicating how it interacts with its aqueous environment.
For this compound, MD simulations would likely show significant flexibility, with the peptide sampling multiple conformations. Simulations of the peptide in complex with a target protein can reveal the binding mechanism and identify the key residues—such as the guanidinium group of Arg, the hydroxyl of Thr, and the imidazole ring of His—that drive the interaction. nih.gov For example, simulations of the Arg-His-Trp tripeptide binding to the β2AR receptor showed that the complex became highly stable after 6 ns, with key hydrogen bonds contributing to the stable interaction. biorxiv.orgbiorxiv.org A similar approach would be invaluable for understanding the dynamic binding of this compound to its biological targets.
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations offer a foundational approach to understanding the electronic structure and chemical reactivity of peptides like this compound. northwestern.eduarxiv.org Methods such as Density Functional Theory (DFT) are frequently employed to model these properties with a balance of computational cost and accuracy. physchemres.orglongdom.org For a tripeptide, a common computational strategy involves geometry optimization using a hybrid functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to ensure structural stability and accurately represent the electronic environment. researchgate.netnih.gov
The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. physchemres.org The difference between these two energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. tandfonline.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the peptide's chemical behavior. tandfonline.com These descriptors, derived within the framework of conceptual DFT, provide insights into the molecule's stability and potential interaction sites. physchemres.org
Key Global Reactivity Descriptors:
Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (εHOMO + εLUMO) / 2. tandfonline.com
Global Hardness (η): Measures the resistance to change in the electron distribution. It is given by η = (εLUMO - εHOMO) / 2. tandfonline.com
Electronegativity (χ): Describes the power of the molecule to attract electrons. It is the negative of the chemical potential (χ = -μ). tandfonline.com
Global Softness (S): The reciprocal of global hardness (S = 1/2η), indicating the molecule's polarizability. tandfonline.com
Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / 2η. tandfonline.com
These parameters are instrumental in predicting how the this compound tripeptide might interact with other molecules or biological targets. For instance, the molecular electrostatic potential (MEP) map, another output of QM calculations, can identify the electrophilic and nucleophilic sites, highlighting regions prone to interaction. physchemres.org
Table 1: Illustrative Quantum Mechanical Reactivity Descriptors for this compound
The following data is representative of typical values obtained from DFT calculations (e.g., at the B3LYP/6-311G(d,p) level) and serves for illustrative purposes.
| Parameter | Symbol | Formula | Typical Value | Unit |
| HOMO Energy | εHOMO | - | -6.2 | eV |
| LUMO Energy | εLUMO | - | -0.5 | eV |
| HOMO-LUMO Gap | ΔE | εLUMO - εHOMO | 5.7 | eV |
| Chemical Potential | μ | (εHOMO + εLUMO) / 2 | -3.35 | eV |
| Global Hardness | η | (εLUMO - εHOMO) / 2 | 2.85 | eV |
| Electronegativity | χ | -μ | 3.35 | eV |
| Electrophilicity Index | ω | μ² / 2η | 1.97 | eV |
Ramachandran Plot Analysis and Conformational Energy Landscapes
The conformational flexibility of the this compound tripeptide is principally defined by the rotational freedom around the single bonds of its polypeptide backbone. This freedom is described by two main dihedral angles for each amino acid residue: phi (φ), the angle of rotation around the N-Cα bond, and psi (ψ), the angle of rotation around the Cα-C bond. mdpi.com The Ramachandran plot provides a two-dimensional visualization of the sterically allowed and disallowed combinations of φ and ψ angles for a peptide backbone. csbsju.edu
Analysis of the Ramachandran plot for the tripeptide Thr-His-Arg reveals distinct regions of conformational stability. silae.itresearchgate.net The most favored conformations are found in the regions corresponding to standard secondary structures. silae.it Specifically:
Alpha-helical region: Located in the lower-left quadrant of the plot, with ideal φ values around -57° and ψ values around -47°. silae.it
Beta-sheet region: Found in the upper-left quadrant, corresponding to ideal φ values of approximately -80° and ψ values of +150°. silae.it
Less favorable, but still allowed, conformations such as gamma turns may also be observed in the upper-left quadrant (around φ = -80°, ψ = +80°). silae.it The presence of Threonine, an amino acid with a branched β-carbon, introduces additional steric constraints that can reduce the available conformational space compared to amino acids with smaller, unbranched side chains like Alanine. csbsju.edu
The Ramachandran plot is essentially a map of the low-energy regions of the conformational energy landscape. nih.gov This landscape represents the potential energy of the molecule as a function of its atomic coordinates. researchgate.net The allowed regions on the plot correspond to energy minima, where the peptide can adopt stable conformations. The "disallowed" regions represent high-energy states resulting from steric clashes between atoms that are brought too close together by certain φ and ψ angle combinations. csbsju.edu By identifying the distribution of low-energy conformations, the Ramachandran plot provides crucial insights into the structural propensities of the this compound peptide, indicating a predisposition to fold into specific secondary structures like alpha-helices and beta-sheets. silae.itresearchgate.net
Table 2: Key Conformational Regions for this compound based on Ramachandran Plot Analysis
| Secondary Structure | Quadrant | Approximate φ (phi) Angle | Approximate ψ (psi) Angle | Stability |
| Alpha-Helix | Lower-Left | -57° | -47° | Most Favorable |
| Beta-Sheet | Upper-Left | -80° | +150° | Most Favorable |
| Gamma Turn | Upper-Left | -80° | +80° | Generously Allowed |
Mechanistic Investigations of Biological Roles and Molecular Interactions of Arg Thr His
Arg-Thr-His as a Ligand and Modulator of Receptor Systems
The potential for this compound to act as a ligand is rooted in the established roles of other small peptides in cell signaling. Peptides can exhibit high specificity and affinity for receptors, initiating or modulating cellular responses. The unique sequence of this compound dictates its three-dimensional structure and chemical properties, which are critical for receptor recognition and binding.
Detailed quantitative data on the binding kinetics (kon, koff) and thermodynamics (ΔG, ΔH, ΔS) for the interaction between this compound and specific receptors are not extensively documented in publicly available literature. However, the principles of ligand-receptor interactions can provide a framework for understanding its potential behavior. frontiersin.orgdigitellinc.com
The binding affinity of a ligand to its receptor is a cornerstone of its biological function. chemrxiv.org For this compound, the positively charged arginine residue would likely play a significant role in the initial, long-range electrostatic attraction to a negatively charged binding pocket on a receptor. The threonine and histidine residues would then contribute to the specificity and stability of the binding through hydrogen bonds and other short-range interactions. nih.gov
The thermodynamics of binding are crucial for determining the nature of the interaction. frontiersin.orgchemrxiv.org A spontaneous binding event (negative ΔG) could be driven by a favorable change in enthalpy (ΔH), resulting from the formation of strong intermolecular bonds, or a favorable change in entropy (ΔS), often associated with the release of ordered water molecules from the binding site. digitellinc.com
To provide a comparative context, the binding kinetics and affinities of other peptide ligands have been studied extensively. For example, mutations in key residues of peptide hormones can alter their binding affinity to receptors by orders of magnitude, highlighting the importance of each amino acid in the sequence. nih.govnih.gov
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for this compound Binding This table is illustrative and based on general principles of ligand-receptor interactions, as specific experimental data for this compound is limited.
| Parameter | Hypothetical Value Range | Significance |
|---|---|---|
| Kd (dissociation constant) | 10-6 - 10-9 M | Indicates the affinity of the peptide for the receptor; a lower Kd signifies higher affinity. |
| kon (association rate constant) | 105 - 107 M-1s-1 | Describes the rate at which the peptide binds to the receptor. |
| koff (dissociation rate constant) | 10-1 - 10-4 s-1 | Describes the rate at which the peptide dissociates from the receptor; influences the duration of the signal. |
| ΔG (Gibbs Free Energy) | -8 to -12 kcal/mol | The overall energy change upon binding; a negative value indicates a spontaneous interaction. |
| ΔH (Enthalpy Change) | -10 to -20 kcal/mol | Reflects the heat released or absorbed due to bond formation and breaking during binding. |
| TΔS (Entropy Change) | Variable | Represents the change in disorder of the system upon binding, including solvent and conformational effects. |
Upon binding, a ligand like this compound could induce a conformational change in its receptor, leading to receptor activation. This is a common mechanism for G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RKs). nih.govnih.gov The arginine residue in a ligand can be critical for receptor activation and subsequent signaling. nih.gov
Once activated, the receptor initiates intracellular signaling cascades. For instance, an activated GPCR can catalyze the exchange of GDP for GTP on its associated G protein, leading to the dissociation of the G protein subunits and the modulation of downstream effectors like adenylyl cyclase or phospholipase C. embopress.org This, in turn, alters the levels of second messengers such as cAMP, IP3, and DAG, which propagate the signal by activating protein kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC). embopress.org
In plant systems, receptor-like kinases (RLKs) play a crucial role in immunity and development. wur.nlportlandpress.com Ligand binding can induce dimerization of RLKs with co-receptors, leading to trans-phosphorylation of their cytoplasmic kinase domains. wur.nlpnas.org This phosphorylation cascade activates downstream signaling components, often involving receptor-like cytoplasmic kinases (RLCKs) and mitogen-activated protein kinase (MAPK) cascades, to orchestrate a cellular response. portlandpress.compnas.org The presence of threonine in the this compound peptide is significant, as serine/threonine phosphorylation is a key mechanism in these signaling pathways. biologists.com
The search for a specific, or cognate, receptor for this compound remains an open area of investigation. Identifying a novel receptor often involves techniques like affinity chromatography, where a labeled version of the peptide is used to "pull out" its binding partners from cell extracts. Modern approaches may also use computational modeling and screening of receptor libraries to predict potential interactions. nih.gov
While no receptor has been definitively identified for this compound, the structural motifs within the peptide provide clues. The Arg and His residues are common in peptide ligands that bind to GPCRs. For example, certain GPCRs possess an Asp-Arg-Tyr or Asp-Arg-His triplet motif that is important for their function. biologists.com A ligand like this compound might interact with such conserved receptor domains. The process of identifying cognate receptors is complex but essential for understanding the physiological role of a potential signaling molecule. embopress.orguq.edu.au
Mechanisms of Receptor Activation and Downstream Signaling Cascades
This compound as an Enzyme Modulator and Substrate
Peptides can also exert biological effects by interacting with enzymes, either by modulating their activity or by serving as substrates for enzymatic reactions. The specific sequence of this compound makes it a plausible candidate for both roles.
This compound could act as an enzyme inhibitor or activator. fiveable.me As an inhibitor, it might compete with the natural substrate for binding to the enzyme's active site (competitive inhibition) or bind to an allosteric site to change the enzyme's conformation and reduce its efficiency (non-competitive inhibition). wikipedia.orglibretexts.org The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify the potency of an inhibitor. wikipedia.orgdu.ac.in
Conversely, the peptide could act as an allosteric activator, binding to a site other than the active site and inducing a conformational change that increases the enzyme's affinity for its substrate or its catalytic rate. fiveable.medu.ac.in
Table 2: General Types of Enzyme Modulation by Peptides This table outlines the potential mechanisms by which a peptide like this compound could modulate enzyme activity, as specific data is not available.
| Modulation Type | Mechanism | Kinetic Effect |
|---|---|---|
| Competitive Inhibition | Inhibitor binds to the active site, preventing substrate binding. | Increases apparent Km; Vmax remains unchanged. libretexts.org |
| Non-competitive Inhibition | Inhibitor binds to an allosteric site, reducing enzyme efficiency regardless of substrate binding. | Decreases Vmax; Km remains unchanged. wikipedia.org |
| Uncompetitive Inhibition | Inhibitor binds only to the enzyme-substrate complex. | Decreases both Vmax and Km. |
| Allosteric Activation | Activator binds to an allosteric site, increasing enzyme activity. | May decrease Km or increase Vmax. |
As a peptide, this compound is susceptible to hydrolysis by proteases and peptidases, which cleave the peptide bonds between its amino acid residues. The specificity of these enzymes determines where the cleavage occurs. For example, trypsin is a protease that specifically cleaves peptide chains on the carboxyl side of arginine or lysine (B10760008) residues. pdx.edu Therefore, trypsin would be expected to cleave the bond between Arginine and Threonine in the this compound sequence.
Enzymatic hydrolysis is a common method for breaking down proteins and peptides into smaller fragments and free amino acids. plos.orguni-hannover.deresearchgate.net This process is fundamental to protein digestion and turnover in living organisms. The resulting smaller peptides or individual amino acids can then be utilized by the cell. plos.org
Beyond hydrolysis, the individual amino acids within the tripeptide can be enzymatically modified. The arginine residue can be modified by protein arginine deiminases (PADs), which convert arginine to citrulline. nih.gov The hydroxyl group of the threonine residue is a potential site for phosphorylation by protein kinases or for glycosylation. The histidine residue can also undergo various modifications. These modifications can dramatically alter the peptide's structure, charge, and biological activity. tandfonline.com For instance, phosphorylation of a threonine residue within a peptide can create a binding site for other proteins, acting as a molecular switch in signaling pathways. nih.gov
Structural Basis of Enzyme-Arg-Thr-His Recognition and Catalysis
The recognition of the tripeptide this compound by an enzyme is a highly specific process governed by a combination of electrostatic interactions, hydrogen bonding, and shape complementarity within the enzyme's active or binding site. The unique side chains of Arginine, Threonine, and Histidine each contribute distinct chemical properties that an enzyme can exploit for selective binding and subsequent catalysis.
The initial and most dominant interaction is often driven by the Arginine residue. Its guanidinium (B1211019) group is positively charged at physiological pH and is an excellent hydrogen bond donor. This allows it to form strong, bidentate ion-pair interactions with negatively charged groups on the enzyme, such as the carboxylate side chains of Aspartate or Glutamate (B1630785), or with a phosphorylated substrate. pnas.org In many phosphatases and kinases, conserved Arginine residues are critical for orienting the phosphate (B84403) group of the substrate for catalysis. nih.gov A docking model analysis of the phosphatase PPM1A, for instance, showed that an Arginine residue (Arg186) is positioned to interact directly with the substrate's phosphate group, highlighting its essential role in catalysis. nih.gov
The Threonine residue, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor. proteinstructures.com This allows it to form specific hydrogen bonds with polar residues or the peptide backbone within the enzyme's binding pocket. nih.gov The methyl group on Threonine also introduces a steric constraint, limiting the conformational flexibility of the peptide backbone and ensuring a more defined presentation to the enzyme. In some enzymes, a conserved Threonine is crucial for constraining the conformation of the substrate or DNA backbone as it enters the catalytic site. elaba.lt
The Histidine residue provides significant versatility. Its imidazole (B134444) side chain can act as a general acid or base during catalysis because its pKa is near physiological pH. proteinstructures.com This allows it to shuttle protons, a common mechanism in many enzymatic reactions. Furthermore, the imidazole ring is an effective ligand for coordinating metal ions, such as zinc, which are common cofactors in enzyme active sites. embopress.org In histidyl-tRNA synthetase, for example, specific histidine residues are intimately involved in forming the binding site for the amino acid substrate. acs.org The binding of a His-Arg-Thr-containing peptide motif has been noted in other contexts, suggesting the functional importance of these residues in combination. nih.gov
The structural basis for recognition, therefore, involves a cooperative effect. An enzyme's binding pocket would likely feature a negatively charged region to anchor the Arginine, a polar pocket to engage the Threonine, and a catalytic or metal-binding site positioned to interact with the Histidine.
Table 1: Potential Interactions in Enzyme-Arg-Thr-His Recognition This table outlines the likely molecular interactions between each amino acid of the this compound peptide and a hypothetical enzyme binding site, based on established biochemical principles.
| Peptide Residue | Side Chain Group | Primary Interaction Type | Potential Enzyme Binding Site Partners | Functional Role |
| Arginine (Arg) | Guanidinium | Electrostatic; Hydrogen Bonding | Aspartate, Glutamate, Phosphate groups | Anchoring, Substrate orientation nih.govresearchgate.net |
| Threonine (Thr) | Hydroxyl | Hydrogen Bonding; Steric Constraint | Serine, Asparagine, Glutamine, Backbone Carbonyls | Specificity, Conformational stability nih.govelaba.lt |
| Histidine (His) | Imidazole | Hydrogen Bonding; Metal Coordination; Proton Transfer | Metal ions (Zn²⁺, etc.), Acidic/Basic residues | Catalysis, Structural coordination embopress.orgnih.gov |
Interactions of this compound with Nucleic Acids (DNA and RNA)
The this compound tripeptide possesses the necessary chemical features to engage in direct interactions with nucleic acids like DNA and RNA. These interactions are primarily mediated by the peptide's positively charged and polar residues.
The interaction between this compound and nucleic acids is driven by a combination of electrostatic forces and hydrogen bonding. The Arginine residue at the N-terminus is the principal mediator of this binding. The positively charged guanidinium group of Arginine is strongly attracted to the negatively charged phosphodiester backbone of DNA and RNA. acs.org Structural analyses of protein-nucleic acid complexes consistently show that Arginine is the most abundant amino acid at the interface, where it forms robust hydrogen bonds with the phosphate oxygen atoms. researchgate.netcity.ac.uk
The Threonine and Histidine residues can modulate this primary interaction. The polar hydroxyl group of Threonine can form hydrogen bonds with the sugar rings or bases of the nucleic acid, adding to the binding specificity and stability. The Histidine residue, depending on its protonation state, can also contribute a positive charge and participate in hydrogen bonding.
Several biophysical techniques are employed to characterize such peptide-nucleic acid interactions: nih.govresearchgate.net
Electrophoretic Mobility Shift Assay (EMSA): This technique can demonstrate binding by showing a decrease in the electrophoretic mobility of a nucleic acid fragment when the peptide is bound.
Surface Plasmon Resonance (SPR): SPR can provide real-time quantitative data on binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, Kd). kbibiopharma.com
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). acs.org
Circular Dichroism (CD) Spectroscopy: CD can reveal conformational changes in the nucleic acid upon peptide binding, indicating effects like DNA condensation or helix destabilization. acs.org
Thermodynamic data from ITC for similar cationic peptides binding to DNA often show that the interaction is primarily driven by strong charge-charge interactions. acs.org
Table 2: Biophysical Parameters for this compound and Nucleic Acid Interaction This table presents a hypothetical summary of biophysical characteristics expected for the interaction between this compound and a nucleic acid duplex, based on studies of similar arginine-rich peptides.
| Biophysical Parameter | Expected Observation for this compound | Underlying Mechanism | Relevant Technique |
| Binding Affinity (Kd) | Micromolar (µM) range | Dominated by Arg-phosphate electrostatic interaction | SPR, ITC, Fluorescence Spectroscopy acs.org |
| Binding Enthalpy (ΔH) | Exothermic (Negative) | Favorable hydrogen bond formation | ITC |
| Binding Entropy (ΔS) | Can be positive or negative | Release of counter-ions (positive) vs. conformational restriction (negative) | ITC acs.org |
| Conformational Change | Potential for induced bending or condensation | Charge neutralization of the phosphate backbone by Arginine | CD Spectroscopy, Atomic Force Microscopy |
The binding of this compound to DNA or RNA can have significant functional consequences. By binding to the nucleic acid backbone, the tripeptide can physically block or alter the binding sites for regulatory proteins such as transcription factors, polymerases, or splicing factors.
One major consequence of the binding of cationic peptides to DNA is charge neutralization, which can lead to DNA condensation. acs.org This compaction of DNA could render genes in that region inaccessible to the transcriptional machinery, effectively silencing their expression.
Furthermore, short peptides can interact with specific DNA sequences or structures. While this compound is short, its binding could be influenced by the local DNA topology (e.g., major or minor groove width). Such interactions could epigenetically control genetic functions. msu.ru For instance, peptide binding to gene promoter regions might protect them from methylation by DNA methyltransferases, a key mechanism for gene activation. msu.ru In the context of RNA, the binding of this compound could alter the secondary structure of an mRNA molecule, potentially affecting its stability, localization, or translation efficiency. ucl.ac.uk
Biophysical Characterization of Binding Mechanisms
Cellular Uptake, Translocation, and Intracellular Fate of this compound (Mechanistic Focus)
For this compound to exert intracellular effects, it must first cross the cell membrane. Due to the presence of the positively charged Arginine residue, this compound can be classified as a cell-penetrating peptide (CPP). CPPs are short peptides capable of entering cells without causing significant membrane disruption. nih.gov The cellular uptake of CPPs is a complex process that can occur through several mechanisms, primarily divided into direct translocation and endocytosis. mdpi.comdiva-portal.org
Direct Translocation: This energy-independent process involves the peptide moving directly across the lipid bilayer. The initial step is an electrostatic interaction between the cationic peptide and the negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans or phosphatidylserine. This interaction can lead to localized membrane destabilization, allowing the peptide to pass through via mechanisms like pore formation or the creation of inverted micelles. nih.gov
Endocytosis: This is an energy-dependent process where the cell actively internalizes the peptide. It is generally considered the major uptake route for many CPPs. mdpi.com Several endocytic pathways can be involved:
Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) that engulf extracellular fluid and solutes, including the peptide. diva-portal.org
Clathrin-Mediated Endocytosis: The peptide binds to receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate to form vesicles.
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.
The specific pathway used can depend on the peptide's concentration, the cell type, and temperature. mdpi.comresearchgate.net Once inside an endosomal vesicle, the peptide must escape into the cytoplasm to reach its intracellular targets. The positive charge of the peptide can help disrupt the endosomal membrane, facilitating this escape.
The intracellular fate of this compound would depend on its interactions within the cytoplasm. It could be targeted for degradation by proteases or, if it contains a nuclear localization signal (which arginine-rich motifs can mimic), it could be transported into the nucleus. An Arg-357 residue has been identified as indispensable in the SecY protein translocation channel, underscoring the importance of arginine in translocation processes. pnas.org
Table 3: Mechanistic Pathways for Cellular Uptake of this compound
| Uptake Mechanism | Energy Dependence | Key Features | Primary Driving Force |
| Direct Translocation | Independent | Direct crossing of the lipid bilayer; potential pore formation. nih.gov | Electrostatic interaction; Membrane perturbation |
| Macropinocytosis | Dependent | Large, irregular vesicles; non-specific uptake of extracellular fluid. diva-portal.org | Actin-driven membrane ruffling |
| Clathrin-Mediated Endocytosis | Dependent | Formation of clathrin-coated vesicles; often receptor-mediated. | Receptor clustering and coat protein assembly |
| Caveolae-Mediated Endocytosis | Dependent | Internalization via flask-shaped caveolae structures. | Caveolin protein and lipid raft dynamics |
This compound in Inter-cellular Communication and Paracrine Signaling
Cells communicate with their neighbors through various mechanisms, including paracrine signaling, where a cell releases a signaling molecule that acts on nearby target cells. wikipedia.org These signaling molecules, or paracrine factors, diffuse over a short distance to elicit a response. wikipedia.org
Peptides and their derivatives are well-established as paracrine signaling molecules. For example, prostaglandins (B1171923) act as paracrine factors with their target cells in the immediate vicinity of their secretion. wou.edu Similarly, bioactive fragments of larger proteins, such as the Parathyroid-hormone-related protein (PTHrP), can be cleaved and released to act on neighboring cells. researchgate.net One such fragment, the pentapeptide osteostatin (B167076) (Thr-Arg-Ser-Ala-Trp), demonstrates that sequences containing threonine and arginine can exert potent biological effects. researchgate.net
The constituent amino acids of this compound are frequently found in key positions within signaling motifs. Phosphorylation sites for protein kinase C, a critical enzyme in many signal transduction pathways, are often defined by the consensus sequence Ser/Thr-X-Arg/Lys, placing threonine and arginine in close proximity. mdpi.com Although there is currently no direct evidence identifying the tripeptide this compound as an independent paracrine signaling molecule, its composition aligns with motifs known to be important in cellular communication. It is plausible that this compound, if generated and released from a cell, could interact with receptors on adjacent cells, thereby participating in local signaling networks.
This compound as an Endogenous Bioactive Peptide or Metabolite
For a peptide to have a biological role, it must be produced, exist, and act within a biological system. The following sections explore the evidence for this compound as an endogenous substance with bioactive potential.
The definitive identification of a molecule in a biological sample is the first step in confirming its endogenous nature. The tripeptide Thr-Arg-His (TRH) has been identified and characterized in the distillates from soy sauce-flavored Baijiu, a fermented beverage. researchgate.net Using mass spectrometry, its mass-to-charge ratio (m/z) was determined to be 412.22. researchgate.net While this is a food product matrix, the fermentation process relies on microorganisms, indicating that this compound can be a product of biological processes.
In a separate context, a derivative of the antimicrobial peptide anoplin (B1578421) containing an this compound sequence was synthesized and studied for its biological activity. This highlights the peptide's inclusion in larger bioactive structures. Furthermore, regression analysis in pigs has been used to estimate the endogenous levels of the constituent free amino acids arginine, threonine, and histidine in the digestive system, confirming their availability for peptide synthesis or generation through proteolysis. nih.gov
The production of short peptides like this compound in organisms is most likely the result of the breakdown, or proteolysis, of larger proteins. Different proteases cleave proteins at specific sites.
Production: General protein catabolism by endogenous proteases such as cathepsins breaks down proteins into smaller polypeptides and free amino acids. nih.gov This process could readily generate the this compound tripeptide from a larger protein precursor containing this sequence. The synthesis of its constituent amino acids is a complex metabolic process, with precursors like aspartate being essential for threonine synthesis, and glutamate for arginine and histidine synthesis. nih.gov
Degradation: The degradation of the tripeptide itself would likely involve peptidases. Trypsin is a well-known protease that specifically cleaves peptide bonds after arginine or lysine residues. Studies on synthetic peptides have confirmed that trypsin can cleave the bond between arginine and threonine. cardiff.ac.uk This represents a direct and efficient pathway for the degradation or processing of the this compound peptide. The incorporation of threonine into peptides is catalyzed by threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis. researchgate.netplos.org
The specific molecular mechanisms by which this compound exerts a biological effect are beginning to be explored. A key finding comes from the study of anoplin derivatives, where a sequence containing this compound was found to be highly effective at producing reactive oxygen species (ROS), including hydroxyl radicals (·OH). The generation of ROS is a potent antimicrobial mechanism and also plays a significant role in cellular signaling.
The structure of the tripeptide suggests other potential mechanisms. The combination of a basic residue (Arg), a polar hydroxyl residue (Thr), and another basic, nucleophilic residue (His) is reminiscent of the catalytic triads found in some enzymes. wikipedia.org For instance, serine proteases utilize a His-Asp-Ser triad (B1167595) to generate a powerful nucleophile for catalysis. wikipedia.org While a tripeptide is too small to form an enzyme on its own, it could potentially act as a cofactor or an allosteric modulator of an enzyme by interacting with its active site. The arginine residue, in particular, is a target for post-translational modification by protein arginine methyltransferases (PRMTs), which recognize the guanidinium side chain. nih.gov It is conceivable that the this compound peptide could interact with or inhibit such enzymes.
Advanced Computational and Theoretical Studies on Arg Thr His
Molecular Docking and Ligand-Protein Binding Site Prediction for Arg-Thr-His
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, forecasting the affinity and interaction types. For the tripeptide this compound, docking studies are crucial for identifying potential protein targets and elucidating the specific molecular interactions that govern its binding.
Detailed research findings from docking studies on peptides containing these amino acids reveal common interaction patterns. The arginine (Arg) residue, with its positively charged guanidinium (B1211019) group, frequently forms strong salt bridges and hydrogen bonds with acidic residues like aspartate (Asp) and glutamate (B1630785) (Glu) in a binding pocket. plos.org The threonine (Thr) residue's hydroxyl group is a potent hydrogen bond donor and acceptor, often interacting with residues such as serine, asparagine, or the protein backbone. reading.ac.uk The histidine (His) residue is versatile; its imidazole (B134444) ring can participate in hydrogen bonding, pi-stacking interactions with aromatic residues like phenylalanine (Phe) or tyrosine (Tyr), and can act as a metal coordinator. biorxiv.orgmdpi.com
A study involving the docking of the related peptide Thr-Arg-His (TRH) with flavor compounds identified specific hydrogen bonds formed by the threonine and arginine residues. mdpi.com In another analysis, Thr and His were found to be common interacting residues in urease-urea docking complexes. nih.gov Computational mapping of kinase surfaces highlights that Arg-binding pockets are often defined by pairs of acidic residues, which create a favorable electrostatic environment. plos.org These findings suggest that a protein binding site for this compound would likely be a well-defined pocket rich in acidic and polar residues capable of forming a network of electrostatic and hydrogen bond interactions.
Table 1: Predicted Molecular Interactions for this compound Based on Docking Studies
| Peptide Residue | Functional Group | Predicted Interaction Type | Potential Interacting Protein Residues | Supporting Evidence Index |
|---|---|---|---|---|
| Arginine (Arg) | Guanidinium Group | Salt Bridge, Hydrogen Bond | Aspartate (Asp), Glutamate (Glu) | plos.org |
| Threonine (Thr) | Hydroxyl Group | Hydrogen Bond | Serine (Ser), Asparagine (Asn), Alanine (Ala), Glutamine (Gln) | reading.ac.ukmdpi.com |
| Histidine (His) | Imidazole Ring | Hydrogen Bond, Pi-Stacking | Aspartate (Asp), Phenylalanine (Phe), Tyrosine (Tyr) | biorxiv.org |
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues in Elucidating Molecular Determinants of Activity
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.org For this compound, QSAR can be a powerful tool to understand which molecular properties are critical for its function and to predict the activity of novel, untested analogues. derpharmachemica.com
The QSAR process for this compound analogues would involve several key steps:
Analogue Library Generation : A series of peptides would be designed by systematically modifying the this compound sequence. Modifications could include substituting one or more amino acids, using non-natural amino acids, or altering side-chain stereochemistry.
Descriptor Calculation : For each analogue, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its steric properties (e.g., molecular volume), electronic properties (e.g., partial charges, dipole moment), and hydrophobic properties (e.g., LogP). nih.gov
Model Development : Using statistical methods like multiple linear regression or partial least squares, a mathematical equation is developed that links the descriptors to the experimentally measured biological activity (e.g., receptor binding affinity, enzyme inhibition). nih.govmdpi.com
Model Validation : The predictive power of the QSAR model is rigorously tested using internal (cross-validation) and external validation sets of compounds that were not used in the model's creation. nih.gov
A validated QSAR model can identify the key molecular determinants of activity. For instance, a model might reveal that a positive charge at the N-terminus (from Arg) and a specific hydrogen-bonding capability at the second position (from Thr) are crucial for high potency, while excessive bulkiness is detrimental. nih.gov This information provides a clear roadmap for designing more effective analogues.
Table 2: Hypothetical QSAR Data for this compound Analogues
This table illustrates the type of data used in a QSAR study. Descriptors are numerical representations of molecular properties, and pIC50 is the negative log of the half-maximal inhibitory concentration, a measure of potency.
| Analogue | Structure | Descriptor 1 (e.g., Molecular Volume) | Descriptor 2 (e.g., Net Charge) | Experimental Activity (pIC50) |
|---|---|---|---|---|
| 1 | This compound | 450 ų | +1.0 | 7.5 |
| 2 | Ala-Thr-His | 405 ų | 0.0 | 5.2 |
| 3 | Arg-Ser-His | 435 ų | +1.0 | 7.1 |
| 4 | Arg-Thr-Phe | 485 ų | +1.0 | 6.8 |
De Novo Design and Optimization of this compound-Based Peptidomimetics
De novo design involves the computational creation of novel molecules from scratch, rather than by modifying existing ones. nih.govbakerlab.org When applied to peptides, this often leads to the development of peptidomimetics—compounds that mimic the structure and function of a natural peptide but have modified backbones or non-natural side chains to improve properties like stability, oral bioavailability, and binding affinity. nih.gov
The design of this compound-based peptidomimetics would begin by identifying its pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. This would be defined by the relative positions of the basic guanidinium group, the polar hydroxyl group, and the aromatic imidazole ring. Computational methods can then search for non-peptidic scaffolds that can hold these key functional groups in the correct spatial orientation. hanyang.ac.kr
Strategies for optimization include:
Scaffold Hopping : Replacing the peptide backbone with a more rigid, synthetically accessible chemical scaffold that maintains the pharmacophore geometry. hanyang.ac.kr
Incorporating Non-Natural Amino Acids : Using D-amino acids or other non-natural residues can introduce conformational constraints and increase resistance to proteolytic degradation. bakerlab.org
Cyclization : Constraining the peptide's conformation through cyclization can reduce the entropic penalty of binding and enhance affinity. nih.gov
Computational tools can generate vast libraries of virtual peptidomimetics and screen them for desirable properties like high predicted binding affinity and good drug-like characteristics before any are synthesized, dramatically accelerating the discovery process. researchgate.net
Table 3: Design Goals for this compound-Based Peptidomimetics
| Property | Parent Peptide (this compound) | Design Goal for Peptidomimetic | Computational Strategy |
|---|---|---|---|
| Stability | Susceptible to proteases | Increase resistance to degradation | Replace peptide bonds; use D-amino acids |
| Affinity | Flexible, may have high entropic cost of binding | Enhance binding affinity | Introduce conformational constraints (cyclization) |
| Bioavailability | Typically low | Improve membrane permeability and oral absorption | Modify backbone to reduce polarity; mask hydrogen bond donors/acceptors |
Simulation of this compound Interactions within Complex Biological Environments
While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. researchgate.net MD simulations can place the this compound peptide in a computationally modeled complex biological environment—such as a water-filled box with physiological ion concentrations, near a lipid bilayer mimicking a cell membrane, or within a crowded cytoplasm—to observe its interactions in a more realistic setting. biorxiv.orgchemrxiv.orgresearchgate.netacs.org
These simulations can answer critical questions:
Conformational Dynamics : Does the peptide adopt a stable, preferred conformation in solution, or is it highly flexible? nih.gov
Solvation and Ion Interactions : How does the peptide interact with surrounding water molecules and ions (e.g., Na+, Cl-)? This is crucial for understanding its solubility and the stability of its charged groups. nih.gov
Membrane Interaction : Does the peptide spontaneously associate with or insert into a lipid bilayer? MD simulations can reveal the specific interactions between the peptide's residues and the lipid headgroups or tails. researchgate.net
Binding Stability : When docked to a protein, MD simulations can confirm if the binding pose is stable over time or if the peptide dissociates. It can reveal subtle conformational changes in both the peptide and the protein upon binding. biorxiv.org
Aggregation : At high concentrations, do multiple peptide molecules interact and begin to aggregate? Simulations can shed light on the initial steps of this process. nih.gov
By capturing the atomic-level behavior of this compound in these environments, MD simulations provide a bridge between static structural models and dynamic biological function, offering insights that are difficult to obtain through experimental means alone. researchgate.netjapsonline.com
Table 4: Application of MD Simulations to Study this compound
| Simulation Environment | Key Research Question | Potential Insights | Supporting Evidence Index |
|---|---|---|---|
| Aqueous Solution (Physiological Saline) | What is the peptide's preferred conformation and hydration shell? | Intrinsic flexibility, interaction with ions, solubility. | biorxiv.orgnih.gov |
| Lipid Bilayer | Does the peptide interact with or cross cell membranes? | Mechanism of membrane association, potential for cell penetration. | researchgate.net |
| Peptide-Protein Complex | How stable is the predicted binding mode? | Confirmation of docking results, identification of key stable interactions, residence time. | biorxiv.orgresearchgate.net |
| Crowded Cytoplasmic Model | How does molecular crowding affect peptide structure and diffusion? | Behavior in a more realistic cellular context, effects of non-specific interactions. | chemrxiv.orgacs.org |
Cutting Edge Analytical and Bioanalytical Methodologies for Arg Thr His
Advanced Chromatographic Techniques for Isolation, Purification, and Characterization
Chromatography is a cornerstone for separating Arg-Thr-His from complex biological matrices. The choice of technique depends on the specific analytical goal, whether it be purification, characterization, or quantification.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of amino acids and peptides, including this compound. bevital.no Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity. hplc.eu In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation of peptides like this compound, which differ by a single amino acid, can be achieved with high resolution. hplc.eu
The detection of this compound often requires derivatization to enhance sensitivity, especially when using UV-Vis or fluorescence detectors. nih.gov Common derivatizing agents include phenylisothiocyanate (PITC), o-phthaldialdehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC). bevital.nonih.gov For instance, PITC derivatives of amino acids can be effectively separated and detected at 254 nm. The stability of these derivatives is a crucial factor for reliable analysis. The pH of the mobile phase is a critical parameter that must be optimized to achieve good resolution of amino acid peaks. For example, at a pH of 6.5, many standard amino acids, including arginine, threonine, and histidine, can be well-resolved.
The following table summarizes typical HPLC conditions for amino acid analysis:
| Parameter | Condition | Reference |
| Column | C18 wide pore | hplc.eu |
| Mobile Phase A | 0.1% TFA in water | hplc.eu |
| Mobile Phase B | Acetonitrile | nih.gov |
| Detection | UV at 254 nm (after derivatization) | nih.gov |
| Derivatizing Agent | Phenylisothiocyanate (PITC) |
Capillary Electrophoresis (CE) offers a high-efficiency alternative for the separation of charged molecules like this compound. lumexinstruments.combrjac.com.br In CE, separation is based on the differential migration of analytes in an electric field within a narrow capillary. brjac.com.br This technique is known for its high resolution, short analysis times, and low sample consumption. mdpi.com
Capillary Zone Electrophoresis (CZE) is a common mode of CE used for amino acid analysis. mdpi.com The separation of amino acids, including arginine, threonine, and histidine, can be achieved with high plate counts, indicating excellent efficiency. nih.gov The use of different background electrolytes (BGEs) can be employed to tune the separation selectivity. diva-portal.org For instance, a study on herring ripening used CZE to separate basic amino acids like histidine and arginine. mdpi.com
Microfluidic systems, which involve the manipulation of small fluid volumes in channels of micrometer dimensions, are emerging as powerful tools for biochemical analysis. tamu.edu These systems can integrate multiple analytical steps, including separation, onto a single chip, offering advantages of high throughput and automation. tamu.edunih.gov Two-dimensional electrophoresis on a microfluidic chip has been demonstrated for the quantitative analysis of amino acids with high sensitivity and resolution. researchgate.net
The table below highlights key aspects of CE for amino acid analysis:
| Parameter | Detail | Reference |
| Technique | Capillary Zone Electrophoresis (CZE) | mdpi.com |
| Detection | UV at 200 nm | mdpi.com |
| Capillary | Uncoated fused-silica | mdpi.com |
| Benefit | High resolution and short analysis time | mdpi.comresearchgate.net |
Affinity chromatography is a highly selective purification technique based on the specific interaction between an analyte and a ligand immobilized on a stationary phase. nih.gov For peptides containing specific amino acid residues, this method can provide significant enrichment from complex mixtures.
Another approach involves using antibodies or other specific binding proteins as the immobilized ligand. For example, IgA-Sepharose 4B affinity chromatography has been used to purify the lectin jacalin, demonstrating the principle of using specific biological interactions for purification. nih.gov
Key features of affinity chromatography for peptide purification are summarized below:
| Technique | Principle | Target Residue | Reference |
| Immobilized Metal Ion Affinity Chromatography (IMAC) | Interaction with chelated metal ions | Histidine | conicet.gov.arunc.edu |
| Immunoaffinity Chromatography | Specific antibody-antigen binding | Specific peptide sequence | nih.gov |
Capillary Electrophoresis and Microfluidic Separations
High-Resolution Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization and precise quantification of peptides like this compound. wvu.edulcms.cz Its high sensitivity and ability to provide molecular weight and fragmentation information make it ideal for peptide analysis. wvu.edu
Tandem mass spectrometry (MS/MS) is a powerful technique for determining the amino acid sequence of peptides. pressbooks.publibretexts.org In a typical MS/MS experiment, a peptide is first ionized and selected in the first mass analyzer. It is then fragmented in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer. pressbooks.pub The fragmentation pattern provides information about the amino acid sequence. pressbooks.pubwikipedia.org For a peptide like this compound, the fragmentation would yield a series of b- and y-ions, allowing for the confirmation of its sequence.
MS/MS is also crucial for identifying post-translational modifications (PTMs), which are chemical alterations to amino acids after protein synthesis. cornell.edunih.govgsconlinepress.com Common PTMs that can occur on the constituent amino acids of this compound include:
Phosphorylation: Can occur on threonine, and to a lesser extent, on arginine and histidine. cornell.edunih.govcreative-proteomics.com
Methylation: Can occur on arginine. nih.govgsconlinepress.comrapidnovor.com
Acetylation: Can occur on the N-terminus of the peptide. creative-proteomics.comrapidnovor.com
Glycosylation: Can occur on threonine. rapidnovor.com
The detection of these modifications often requires enrichment steps prior to MS analysis due to their low abundance. cornell.edu
The following table lists common PTMs and the potential sites on this compound:
| PTM | Potential Amino Acid Site(s) | Reference |
| Phosphorylation | Threonine, Arginine, Histidine | cornell.edunih.govcreative-proteomics.com |
| Methylation | Arginine | nih.govgsconlinepress.comrapidnovor.com |
| Acetylation | N-terminus | creative-proteomics.comrapidnovor.com |
| Glycosylation | Threonine | rapidnovor.com |
For the accurate quantification of this compound in biological samples, targeted mass spectrometry approaches like Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) are employed. mtoz-biolabs.commdpi.comnih.gov
Selected Reaction Monitoring (SRM) is performed on a triple quadrupole mass spectrometer. nih.gov In SRM, the first quadrupole selects the precursor ion (the ionized this compound peptide), the second quadrupole acts as a collision cell to fragment the peptide, and the third quadrupole selects a specific fragment ion for detection. google.com This highly selective process allows for sensitive and accurate quantification even in complex matrices. google.commdpi.com
Parallel Reaction Monitoring (PRM) is a more recent technique performed on high-resolution mass spectrometers, such as quadrupole-Orbitrap instruments. mtoz-biolabs.commdpi.com Similar to SRM, PRM selects the precursor ion in the quadrupole. However, instead of monitoring a single fragment ion, it detects all fragment ions in the high-resolution mass analyzer. mtoz-biolabs.com This provides higher specificity and confidence in peptide identification and quantification. mdpi.comuw.edu Both SRM and PRM typically utilize stable isotope-labeled internal standards for absolute quantification. nih.gov
A comparison of SRM and PRM is provided in the table below:
| Feature | Selected Reaction Monitoring (SRM) | Parallel Reaction Monitoring (PRM) | Reference |
| Instrument | Triple Quadrupole MS | High-Resolution MS (e.g., Q-Orbitrap) | mtoz-biolabs.comnih.gov |
| Detection | Specific fragment ion | All fragment ions (high resolution) | mtoz-biolabs.comgoogle.com |
| Selectivity | High | Very High | mdpi.comuw.edu |
| Application | Targeted quantification | Targeted quantification and confirmation | mtoz-biolabs.commdpi.com |
Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Post-Translational Modifications
Development and Application of Immunoassays and Biosensor Technologies for this compound Detection
The detection and quantification of specific peptides such as this compound are crucial for understanding their biological functions and roles in various processes. Immunoassays and biosensors represent powerful analytical tools for this purpose, offering high sensitivity and selectivity. While specific immunoassays and biosensors exclusively designed for the tripeptide this compound are not widely documented in current literature, the principles underlying these technologies are readily applicable for the development of such dedicated systems.
Immunoassays are based on the specific recognition of an antigen (in this case, the this compound peptide) by an antibody. The development of an immunoassay for this compound would first require the production of monoclonal or polyclonal antibodies that specifically recognize this tripeptide sequence. This can be achieved by conjugating the this compound peptide to a larger carrier protein to elicit a robust immune response. Once specific antibodies are generated, various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA), can be developed. In a competitive ELISA format, a known amount of labeled this compound would compete with the unlabeled peptide in a sample for binding to a limited number of antibody-binding sites. The resulting signal would be inversely proportional to the concentration of this compound in the sample. The use of immunoassays for detecting and quantifying peptides and proteins is a well-established technique in clinical and research settings researchgate.netnih.gov.
Biosensors are analytical devices that combine a biological recognition element with a transducer to convert the biological recognition event into a measurable signal plos.org. For the detection of this compound, the recognition element could be a specific antibody, an aptamer, or a molecularly imprinted polymer designed to bind the tripeptide. Various transduction methods, including electrochemical, optical, and piezoelectric techniques, can be employed.
Electrochemical biosensors, for instance, can monitor changes in current, potential, or impedance upon the binding of this compound to the recognition element immobilized on an electrode surface plos.orgmdpi.com. Optical biosensors, such as those based on Surface Plasmon Resonance (SPR), can detect the minute changes in refractive index that occur when the peptide binds to a sensor surface acs.org. Genetically encoded fluorescent biosensors could also be engineered, where the binding of this compound to a receptor protein induces a conformational change that alters the fluorescence properties nih.gov. The development of peptide-based biosensors is a rapidly advancing field, with new platforms offering high sensitivity and real-time detection capabilities plos.org.
The table below summarizes the performance of various biosensor technologies that have been developed for the detection of other short peptides or amino acids, illustrating the potential for developing a sensitive biosensor for this compound.
| Biosensor Type | Analyte | Recognition Element | Detection Limit | Reference |
| Electrochemical | L-Arginine | Peptide Aptamer | 0.01 pM | mdpi.com |
| Electrochemical | Alanine Aminotransferase (ALT) | Peptide | Not specified | plos.org |
| Fluorescent | STEP-tagged proteins | gSTEP (genetically encoded) | Not specified | nih.gov |
| Impedance-based | L-Arginine | Peptide Sequence | 0.01 pM | mdpi.com |
Spectroscopic and Optical Methods for Real-Time Monitoring of this compound Interactions
Spectroscopic and optical methods are invaluable for the real-time monitoring of molecular interactions, providing insights into binding kinetics, conformational changes, and the dynamics of peptide interactions with other molecules. These techniques can be applied to study the interactions of this compound with its potential biological targets or other molecules in a complex matrix.
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and quantification of peptides. The tripeptide Thr-Arg-His (an isomer of this compound) has been successfully identified in soy sauce-flavored Baijiu using LC-MS/MS, demonstrating the utility of this method for detecting this specific peptide in complex mixtures mdpi.com. Plasma Desorption Mass Spectrometry (PDMS) has also been shown to be effective for the analysis of synthetic peptides and proteins rockefeller.edu.
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed information about the three-dimensional structure and dynamics of peptides in solution. Techniques like Saturation Transfer Difference (STD) NMR can be used to identify the binding epitope of a peptide when it interacts with a larger protein nih.gov. This could be employed to study how this compound interacts with its receptor or binding partner.
Optical Spectroscopy techniques such as Circular Dichroism (CD), Fluorescence Spectroscopy, and Raman Spectroscopy are widely used to study peptide conformation and interactions.
Circular Dichroism (CD) spectroscopy is sensitive to the secondary structure of peptides and can be used to monitor conformational changes upon binding to a target molecule acs.org.
Fluorescence Spectroscopy can be used to study the binding of peptides to other molecules. nih.gov If this compound contains a fluorescent amino acid or is labeled with a fluorophore, changes in the fluorescence signal upon interaction can provide information on binding affinity and kinetics.
Raman Spectroscopy provides information about the vibrational modes of molecules and can be used to detect changes in the chemical environment of the peptide upon interaction. acs.org This technique was used to study conformational changes in peptides due to the isomerization of aspartyl residues. acs.org
Fourier Transform Infrared (FTIR) Spectroscopy is another vibrational spectroscopy technique that can be used to monitor changes in the secondary structure of peptides during interactions. mdpi.com Differential FTIR has been used to monitor the formation of proto-peptides. mdpi.com
Terahertz (THz) Spectroscopy is an emerging technique for studying the low-frequency vibrational modes of peptides and proteins, which are related to their collective motions and secondary structure. It has been used to analyze the spectral characteristics of various amino acids and peptides.
The following table summarizes various spectroscopic and optical methods and their applications in the analysis of peptides and their interactions.
| Spectroscopic/Optical Method | Application | Information Obtained | Reference |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification of Thr-Arg-His in a complex mixture | Molecular weight and sequence confirmation | mdpi.com |
| Plasma Desorption Mass Spectrometry (PDMS) | Analysis of synthetic peptides | Molecular weight verification and identification of side products | rockefeller.edu |
| Nuclear Magnetic Resonance (NMR) | Studying peptide-protein interactions | Binding epitopes, structural and dynamic information | nih.gov |
| Circular Dichroism (CD) | Analysis of peptide secondary structure | Conformational changes upon interaction | acs.org |
| Fluorescence Spectroscopy | Investigating peptide aggregation and binding | Binding affinity, kinetics, and changes in the local environment | nih.gov |
| Raman Spectroscopy | Studying peptide conformational changes | Alterations in secondary structure and chemical environment | acs.org |
| Fourier Transform Infrared (FTIR) Spectroscopy | Monitoring peptide polymerization and structural changes | Formation of new bonds and changes in secondary structure | mdpi.com |
| Terahertz (THz) Spectroscopy | Analysis of peptide secondary structure and dynamics | Information on collective vibrational modes and intermolecular bonds |
Future Directions and Emerging Research Avenues for Arg Thr His
Discovery of Unexplored Biological Functions and Mechanistic Pathways
The fundamental biological role of the Arg-Thr-His tripeptide remains an open field of inquiry. Future research will likely focus on systematically screening for its functions and elucidating the molecular pathways through which it exerts its effects. Tripeptides can act as signaling molecules, hormone regulators, and modulators of protein structure and stability. numberanalytics.com
A primary avenue of investigation will be to determine if this compound interacts with specific cellular receptors, ion channels, or enzymes. Given the chemical properties of its constituent amino acids—the positive charge of Arginine and Histidine, and the polar nature of Threonine—the peptide may play a role in cell-cell communication or transmembrane transport processes. aups.org.au Research could explore its potential as a neurotransmitter, a modulator of enzymatic activity, or a fragment of a larger protein with its own distinct biological activity.
Unraveling the mechanistic pathways will involve identifying the downstream signaling cascades activated or inhibited by this compound. researchgate.net Techniques such as high-throughput screening assays can be employed to test the peptide's effect on a wide range of cellular processes, including cell proliferation, apoptosis, inflammation, and oxidative stress. whiterose.ac.uk Understanding these pathways is the first step toward harnessing the therapeutic potential of this largely unexamined molecule.
Development of Next-Generation Synthetic Methodologies
The ability to efficiently and purely synthesize this compound is crucial for its study and potential application. While traditional solid-phase peptide synthesis (SPPS) is a well-established method, next-generation methodologies promise greater efficiency, sustainability, and the ability to create complex derivatives. rsc.orgopenaccessjournals.com
Future research will likely focus on optimizing the synthesis of this compound using innovative techniques. acs.org This includes the adoption of greener solvents to reduce the environmental impact of chemical synthesis and the use of automated microflow technologies to accelerate the production process. rsc.orgacs.org Furthermore, enzymatic approaches, utilizing engineered ligases, offer a potential alternative to traditional chemical synthesis, avoiding the need for harsh reagents and protecting groups. ukri.org
The development of these methodologies will not only facilitate the production of this compound for research purposes but also enable the creation of modified versions, or peptidomimetics, with enhanced stability, bioavailability, and biological activity. openaccessjournals.com
Table 1: Comparison of this compound Synthesis Methodologies
| Methodology | Description | Potential Advantages for this compound Synthesis |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on a solid resin support through sequential addition of amino acids. bachem.com | Well-established, allows for automation and precise sequence control. nih.gov |
| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis occurs in solution, which can be advantageous for large-scale production. bachem.com | Potentially more cost-effective for bulk synthesis. |
| Microwave-Assisted Peptide Synthesis | Utilizes microwave energy to accelerate coupling and deprotection steps. openaccessjournals.com | Significantly reduces synthesis time. |
| Enzymatic Synthesis | Employs enzymes like ligases to form peptide bonds. ukri.org | Environmentally friendly, avoids harsh chemicals and protecting groups. |
| Recombinant DNA Technology | Uses genetically engineered organisms to produce the peptide. mdpi.com | Suitable for producing large quantities of the peptide. oxfordglobal.com |
Integration of Multi-Omics Data (Proteomics, Metabolomics) in this compound Research
To gain a comprehensive understanding of the biological impact of this compound, future research must integrate data from multiple "omics" fields, particularly proteomics and metabolomics. creative-proteomics.comnih.gov This systems-level approach can reveal the complex molecular interactions and network-level changes induced by the peptide. mdpi.com
Proteomics studies can identify proteins that directly bind to this compound or whose expression levels are altered in its presence. frontiersin.org This can provide crucial clues about its mechanism of action and potential cellular targets. Metabolomics, on the other hand, can analyze the changes in small-molecule metabolites within a biological system following exposure to the tripeptide. nih.gov This can illuminate the metabolic pathways that are influenced by this compound.
By combining these datasets, researchers can construct a more complete picture of the peptide's function. frontiersin.org For example, a change in a specific protein's expression (identified through proteomics) might be correlated with a shift in a particular metabolic pathway (identified through metabolomics), suggesting a direct functional link. This integrated approach is essential for moving beyond a one-dimensional understanding of this compound's biological role. frontiersin.org
Table 2: Hypothetical Multi-Omics Research Plan for this compound
| Omics Layer | Research Question | Experimental Approach | Potential Insights |
|---|---|---|---|
| Proteomics | What proteins does this compound interact with? | Affinity purification-mass spectrometry using a tagged this compound probe. | Identification of direct binding partners and potential receptors. |
| Transcriptomics | How does this compound affect gene expression? | RNA-sequencing of cells treated with this compound. | Understanding of the genetic pathways modulated by the peptide. |
| Metabolomics | What metabolic pathways are altered by this compound? | Mass spectrometry-based analysis of intracellular and extracellular metabolites. | Elucidation of the peptide's impact on cellular metabolism. |
Engineering of Novel Research Probes and Molecular Tools Based on this compound
The development of molecular probes and tools based on the this compound structure is a critical step in advancing its research. nih.gov These tools can be used to visualize the peptide's localization within cells and tissues, identify its binding partners, and dissect its biological functions with high precision. rsc.org
One key area of development will be the creation of fluorescently or radioactively labeled this compound analogues. nih.gov These probes would allow researchers to track the peptide's distribution in real-time using advanced imaging techniques. Furthermore, by attaching photoreactive cross-linking agents, scientists can "trap" and identify the molecules that this compound interacts with inside a living cell.
Another promising direction is the use of this compound as a targeting moiety. If the peptide is found to bind specifically to a particular cell type or receptor, it could be conjugated to nanoparticles, imaging agents, or even therapeutic payloads to deliver them to a specific site in the body. researchgate.net The creation of these sophisticated molecular tools will be instrumental in translating basic research on this compound into practical applications. rsc.org
Role of this compound in Systems Biology and Network Pharmacology Research
The future of this compound research lies in placing it within the broader context of biological systems. Systems biology and network pharmacology are powerful approaches that analyze the complex web of interactions between molecules in a cell or organism. aups.org.aumdpi.com By applying these methods to this compound, researchers can predict its potential therapeutic effects and identify novel drug targets. mdpi.com
Network pharmacology analysis could be used to construct a "peptide-target-disease" network for this compound. nih.gov This would involve computationally predicting the proteins that the tripeptide is likely to interact with and then linking these targets to known disease pathways. narraj.orgnih.gov Such an approach could reveal unexpected therapeutic opportunities for this compound in areas like oncology, immunology, or neurology.
Ultimately, by understanding how this compound perturbs biological networks, scientists can move towards a more rational and targeted approach to drug development. This holistic perspective will be essential for fully realizing the potential of this and other short peptides as next-generation therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
